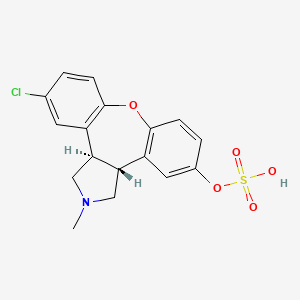

N-Butyldeoxymannojirimycin-Hydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

N-Butyldeoxymannojirimycin hydrochloride has a wide range of scientific research applications:

Biochemische Analyse

Biochemical Properties

N-Butyldeoxymannojirimycin hydrochloride plays a crucial role in biochemical reactions by inhibiting α-D-mannosidase. This enzyme is involved in the hydrolysis of mannose-containing oligosaccharides. By inhibiting α-D-mannosidase, N-Butyldeoxymannojirimycin hydrochloride prevents the breakdown of these oligosaccharides, leading to their accumulation. This compound also interacts with other enzymes such as glucosylceramide synthase and glucosidase I and II, inhibiting their activity and affecting glycosphingolipid metabolism .

Cellular Effects

N-Butyldeoxymannojirimycin hydrochloride has profound effects on various cell types and cellular processes. It has been shown to inhibit the production of glycosphingolipids in liver and lymphoid organs without causing overt pathology . In epithelial cystic fibrosis cells, N-Butyldeoxymannojirimycin hydrochloride restores cAMP-activated chloride currents by preventing the interaction between calnexin and delF508-CFTR . Additionally, this compound exhibits broad-spectrum antiviral activity, inhibiting HIV-1 and HIV-2 replication in peripheral blood mononuclear cells .

Molecular Mechanism

The molecular mechanism of N-Butyldeoxymannojirimycin hydrochloride involves its interaction with specific enzymes and biomolecules. It inhibits α-D-mannosidase by binding to its active site, preventing the hydrolysis of mannose-containing oligosaccharides . This compound also inhibits glucosylceramide synthase and glucosidase I and II, affecting glycosphingolipid metabolism and glycoprotein processing . These interactions lead to changes in gene expression and cellular metabolism, contributing to its therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Butyldeoxymannojirimycin hydrochloride change over time. The compound is stable under standard storage conditions and has a shelf life of several years . In vitro studies have shown that its inhibitory effects on α-D-mannosidase and other enzymes are sustained over time, leading to the accumulation of mannose-containing oligosaccharides . Long-term exposure to N-Butyldeoxymannojirimycin hydrochloride in cell cultures has been associated with changes in cellular function and metabolism .

Dosage Effects in Animal Models

The effects of N-Butyldeoxymannojirimycin hydrochloride vary with different dosages in animal models. At low doses, the compound effectively inhibits α-D-mannosidase and reduces glycosphingolipid production without causing toxicity . At higher doses, N-Butyldeoxymannojirimycin hydrochloride can lead to adverse effects such as liver and kidney damage . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity.

Metabolic Pathways

N-Butyldeoxymannojirimycin hydrochloride is involved in several metabolic pathways, primarily affecting glycosphingolipid metabolism. By inhibiting glucosylceramide synthase and glucosidase I and II, the compound disrupts the synthesis and processing of glycosphingolipids and glycoproteins . This inhibition leads to changes in metabolic flux and the accumulation of specific metabolites, which can have therapeutic implications for lysosomal storage disorders and other conditions .

Transport and Distribution

Within cells and tissues, N-Butyldeoxymannojirimycin hydrochloride is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and localization . The compound accumulates in certain cellular compartments, such as the endoplasmic reticulum and lysosomes, where it exerts its inhibitory effects on α-D-mannosidase and other enzymes .

Subcellular Localization

The subcellular localization of N-Butyldeoxymannojirimycin hydrochloride is critical for its activity and function. The compound is directed to specific compartments, such as the endoplasmic reticulum and lysosomes, through targeting signals and post-translational modifications . In these compartments, N-Butyldeoxymannojirimycin hydrochloride inhibits α-D-mannosidase and other enzymes, leading to the accumulation of mannose-containing oligosaccharides and other metabolites .

Vorbereitungsmethoden

N-Butyldeoxymannojirimycin hydrochloride is synthesized from oligosaccharides and polysaccharides. The synthesis involves modifications such as methylation, glycosylation, and carbohydrate modifications . The compound is typically stored at temperatures below -15°C to maintain its stability .

Analyse Chemischer Reaktionen

N-Butyldeoxymannojirimycin hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Wirkmechanismus

N-Butyldeoxymannojirimycin hydrochloride exerts its effects by inhibiting α-D-mannosidase, an enzyme involved in the hydrolysis of mannose-containing oligosaccharides. This inhibition disrupts the conversion of high mannose to complex N-glycans, affecting the N-glycan maturation pathway . The molecular targets include the active site of α-D-mannosidase, where the compound binds and prevents the enzyme’s catalytic activity .

Vergleich Mit ähnlichen Verbindungen

N-Butyldeoxymannojirimycin hydrochloride is similar to other iminosugars such as 1-deoxymannojirimycin and deoxynojirimycin. These compounds also inhibit glycosidases but differ in their specificity and potency . N-Butyldeoxymannojirimycin hydrochloride is unique due to its selective inhibition of α-D-mannosidase, making it particularly useful in studies focused on this enzyme .

Similar Compounds

- 1-deoxymannojirimycin

- Deoxynojirimycin

Eigenschaften

IUPAC Name |

(2R,3R,4R,5R)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO4.ClH/c1-2-3-4-11-5-8(13)10(15)9(14)7(11)6-12;/h7-10,12-15H,2-6H2,1H3;1H/t7-,8-,9-,10-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPAFAUYWVZMWPR-WFFMJNDQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CC(C(C(C1CO)O)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN1C[C@H]([C@H]([C@@H]([C@H]1CO)O)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(E)-N-[(E)-3-chloroprop-2-enoxy]-C-ethylcarbonimidoyl]-5-(2-ethylsulfonylpropyl)-3-hydroxycyclohex-2-en-1-one](/img/structure/B1146070.png)

![[2-[(8S,10S,13S,14S,16R,17S)-16-Acetyloxy-9-fluoro-17-hydroxy-10,13-dimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B1146079.png)

![1,3-Dibenzyl-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(6-phenylmethoxy-1-triethylsilyloxyhexyl)imidazolidin-2-one](/img/structure/B1146081.png)

![N-[(2R,5S)-4-hydroxy-6-(hydroxymethyl)-2-octoxy-5-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B1146084.png)